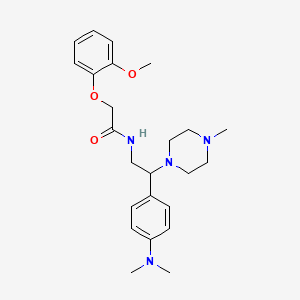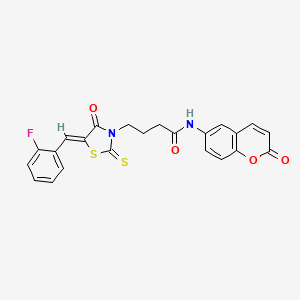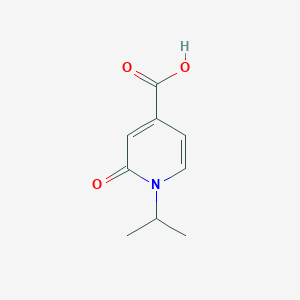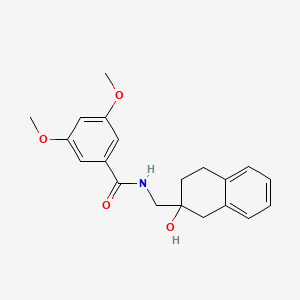
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a chemical compound. It’s a complex molecule that includes a benzofuran ring, a piperidine ring, and a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a piperidine ring, and a cyclopropane ring. Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen
Designing Selective Receptor Ligands
The study by Canale et al. (2016) highlighted the utility of N-alkylated arylsulfonamide derivatives in designing selective ligands for the 5-HT7 receptor, a target of interest for treating central nervous system (CNS) disorders. Compounds were evaluated for their potential antidepressant-like and pro-cognitive properties, demonstrating the therapeutic promise of such derivatives in addressing complex diseases through a polypharmacological approach. This research underscores the compound's relevance in developing multifunctional agents targeting the CNS (Canale et al., 2016).
Advanced Synthesis Techniques
Zhang et al. (2018) described a metal-free synthesis method for constructing methylsulfonylated and carbonylated benzofurans, utilizing 1,6-enynes as starting materials. This method exemplifies the compound's role in facilitating novel synthesis pathways that are both efficient and environmentally benign. The ability to generate complex benzofuran structures under transition-metal-free conditions showcases the compound's versatility in synthetic organic chemistry (Zhang et al., 2018).
Regioselectivity in Cyclization Reactions
Lu et al. (2007) explored the radical cyclization reactions of unsaturated sulfonamides, demonstrating how the compound can be used to achieve high regioselectivity in forming piperidine or pyrrolidine structures. This study not only highlights the compound's utility in synthetic strategies but also its role in controlling reaction outcomes, which is crucial for the synthesis of complex molecules with specific configurations (Lu et al., 2007).
Catalysis and Green Chemistry
Shi et al. (2009) introduced an environmentally friendly catalytic method using nano-Ru/Fe3O4 for the synthesis of sulfonamides from alcohols and sulfonamides, including derivatives of the compound . This research emphasizes the compound's role in green chemistry, promoting sustainable and efficient synthetic methods that minimize environmental impact (Shi et al., 2009).
Inhibition of Carbonic Anhydrase Isozymes
Alafeefy et al. (2015) investigated sulfonamide derivatives for their inhibitory activity against carbonic anhydrase isozymes, which are targets for treating various diseases. The study demonstrates the compound's potential in drug discovery, specifically in designing inhibitors with therapeutic applications against conditions involving carbonic anhydrases (Alafeefy et al., 2015).
Eigenschaften
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-18(17-11-14-3-1-2-4-16(14)24-17)20-9-7-13(8-10-20)12-19-25(22,23)15-5-6-15/h1-4,11,13,15,19H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVHTJZWZLUZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2732098.png)
![Methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B2732099.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,6-dichlorophenyl sulfide](/img/structure/B2732104.png)


![N-(benzo[d]thiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2732108.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2732110.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2732112.png)

![5-amino-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2732114.png)

![N-[1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene]hydroxylamine](/img/structure/B2732116.png)